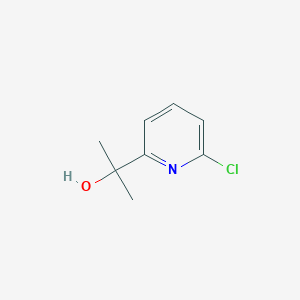

2-(6-Chloropyridin-2-yl)propan-2-ol

説明

2-(6-Chloropyridin-2-yl)propan-2-ol is a pyridine derivative featuring a chlorine atom at the 6-position of the pyridine ring and a tertiary alcohol (propan-2-ol) group at the 2-position. Its molecular formula is C₈H₁₀ClNO, with a molecular weight of 185.65 g/mol (calculated from ). The compound’s structure is defined by the SMILES string CC(C)(C1=CC=NC(=C1)Cl)O and InChIKey JLHGXOFXIAHWPC-UHFFFAOYSA-N .

特性

IUPAC Name |

2-(6-chloropyridin-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-8(2,11)6-4-3-5-7(9)10-6/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJQJYFRDWLMMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-2-yl)propan-2-ol typically involves the reaction of 6-chloropyridine with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, where the acetone acts as a nucleophile attacking the electrophilic carbon of the pyridine ring .

Industrial Production Methods

Industrial production methods for 2-(6-Chloropyridin-2-yl)propan-2-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions

2-(6-Chloropyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(6-chloropyridin-2-yl)propan-2-one.

Reduction: Formation of 2-(6-chloropyridin-2-yl)propan-2-ol.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

科学的研究の応用

2-(6-Chloropyridin-2-yl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

作用機序

The mechanism of action of 2-(6-Chloropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atom can also participate in halogen bonding, further stabilizing the interaction with the target .

類似化合物との比較

Positional Isomers: 2-(6-Chloropyridin-3-yl)propan-2-ol

The 3-yl positional isomer (2-(6-chloropyridin-3-yl)propan-2-ol) shares the same molecular formula but differs in the chlorine atom’s placement on the pyridine ring (3-position instead of 2-position). Key differences include:

- Electronic Effects: The chlorine atom’s position alters the electron density distribution.

- This suggests that substituent positions on pyridine rings significantly influence bioactivity .

Functional Group Variants

2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol ()

This analog replaces the tertiary alcohol (propan-2-ol) with a primary alcohol (propan-1-ol) and adds a methyl group. Key distinctions:

- Synthetic Utility : emphasizes storage conditions (2–8°C under inert atmosphere), suggesting sensitivity to oxidation or degradation, a trait that may extend to the target compound .

3-(bis((6-Methylpyridin-2-yl)methyl)amino)propan-1-ol (L2, )

This ligand features two 6-methylpyridin-2-yl groups attached to a propanolamine backbone. Differences include:

- Coordination Chemistry: The amino and pyridinyl groups enable metal chelation, a property absent in the target compound due to its simpler structure .

- Synthetic Yield: L2 was synthesized in 92% yield via a one-step alkylation, suggesting that similar pyridine-propanol derivatives can be efficiently prepared .

Pharmacologically Active Analogs

and describe pyridine-propanol derivatives with indole or imidazopyridine moieties. For example:

- (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (): Exhibits antiarrhythmic and α/β-adrenoceptor binding activity due to its complex substituents. The target compound’s lack of extended aromatic systems may limit similar bioactivity .

- 2-{3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]-2,6-difluoro-phenyl}propan-2-ol ():

- Features a fused imidazopyridine ring, enhancing π-stacking interactions in biological targets.

- The target compound’s simpler structure may prioritize metabolic stability over potency .

生物活性

2-(6-Chloropyridin-2-yl)propan-2-ol, a compound featuring a chlorinated pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its interactions at the molecular level.

Synthesis

The synthesis of 2-(6-Chloropyridin-2-yl)propan-2-ol typically involves condensation reactions. A common method includes the reaction of 6-chloropyridine with suitable aldehydes or alcohols in the presence of catalysts like p-toluenesulfonic acid under reflux conditions. The product is purified through distillation or recrystallization to achieve high purity levels .

The compound possesses several key chemical properties that facilitate its biological activity:

- Molecular Formula : C₉H₁₀ClN

- Molecular Weight : 169.64 g/mol

- Structural Characteristics : The presence of the chlorinated pyridine enhances its reactivity, allowing it to interact with various biological targets .

2-(6-Chloropyridin-2-yl)propan-2-ol may modulate enzyme activity, inhibit cell proliferation, or induce apoptosis in biological systems. The specific pathways and molecular targets are still under investigation, but preliminary studies suggest interactions with various enzymes and receptors critical for cell signaling .

Antifungal Activity

Recent studies have explored the antifungal potential of related compounds. For example, Co(II) complexes with benzotriazole derivatives demonstrated promising antifungal activity against Candida species . While specific data on 2-(6-Chloropyridin-2-yl)propan-2-ol's antifungal properties are scarce, the underlying mechanisms observed in related compounds could provide insights into its potential efficacy.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of pyridine derivatives. A notable study assessed the antiproliferative activity of fluorinated pyridine compounds against cancer cell lines, revealing significant inhibition rates that could be extrapolated to similar structures like 2-(6-Chloropyridin-2-yl)propan-2-ol .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of pyridine derivatives. Variations in substituents on the pyridine ring can dramatically influence biological outcomes. For instance, fluorinated derivatives showed enhanced activity due to their electronic properties and steric factors .

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₀ClN |

| Molecular Weight | 169.64 g/mol |

| Potential Biological Activities | Antiproliferative, Antifungal |

| Mechanism of Action | Enzyme modulation, apoptosis induction |

| Related Compounds Studied | Fluorinated pyridines, Co(II) complexes |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。